molecular formula C10H11NO2 B014958 Ethyl 3-(3-pyridyl)acrylate CAS No. 59607-99-7

Ethyl 3-(3-pyridyl)acrylate

Cat. No.: B014958
CAS No.: 59607-99-7
M. Wt: 177.2 g/mol
InChI Key: PIEQSBWGIODYPE-AATRIKPKSA-N
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Description

(E)-Ethyl 3-(pyridin-3-yl)acrylate is an organic compound that belongs to the class of acrylates It features a pyridine ring attached to an acrylate moiety, which is further esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Ethyl 3-(pyridin-3-yl)acrylate can be synthesized through several methods. One common approach involves the Heck reaction, where a palladium-catalyzed coupling reaction between ethyl acrylate and 3-bromopyridine is performed. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere at elevated temperatures.

Another method involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 3-pyridinecarboxaldehyde in the presence of a base like piperidine. This reaction is usually conducted in a solvent such as ethanol at room temperature.

Industrial Production Methods

Industrial production of (E)-ethyl 3-(pyridin-3-yl)acrylate may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(pyridin-3-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the acrylate moiety to an ethyl group, yielding ethyl 3-(pyridin-3-yl)propanoate.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Ethyl 3-(pyridin-3-yl)propanoate.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

(E)-Ethyl 3-(pyridin-3-yl)acrylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(pyridin-3-yl)acrylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The acrylate moiety can undergo Michael addition reactions with nucleophiles, forming covalent bonds with target molecules. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(pyridin-4-yl)acrylate: Similar structure but with the pyridine ring attached at the 4-position.

    Methyl 3-(pyridin-3-yl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 3-(pyridin-2-yl)acrylate: Similar structure but with the pyridine ring attached at the 2-position.

Uniqueness

(E)-Ethyl 3-(pyridin-3-yl)acrylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The position of the pyridine ring and the nature of the ester group can affect the compound’s chemical and biological properties, making it distinct from its analogs.

Biological Activity

Ethyl 3-(3-pyridyl)acrylate (CAS No. 59607-99-7) is an organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11NO2C_{10}H_{11}NO_2 and a molecular weight of 177.20 g/mol. The compound features an ethyl ester group linked to a 3-(3-pyridyl)acrylate moiety, characterized by the presence of a pyridine ring which enhances its biological interactions due to its ability to coordinate with metal ions and interact with various biological macromolecules.

1. Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of the enzyme CYP3A4, which is crucial in drug metabolism and can influence drug-drug interactions. The ability to inhibit such enzymes suggests that this compound may play a role in drug development, particularly in optimizing therapeutic regimens involving co-administered drugs.

2. Anticancer Properties

The compound's derivatives have been investigated for their anticancer properties. Research indicates that this compound and its analogs can inhibit specific enzymes associated with cancer progression, thereby presenting a potential avenue for developing novel anticancer agents. Further studies are required to elucidate the exact mechanisms through which these compounds exert their effects.

3. Antimicrobial Activity

This compound has also shown promise in antimicrobial applications. Its structural features allow it to interact with microbial targets, potentially leading to effective treatments against various pathogens. The presence of the pyridine moiety is often correlated with enhanced biological activity, making it a valuable candidate for further exploration in antimicrobial drug development.

Case Studies

Several studies have documented the biological activities of this compound:

  • Study on CYP3A4 Inhibition : A study demonstrated that derivatives of this compound could inhibit CYP3A4 activity, indicating their potential use in modulating drug metabolism.
  • Anticancer Activity : Another research effort focused on the anticancer effects of this compound, showing that specific derivatives significantly reduced cell viability in cancer cell lines, suggesting their potential as therapeutic agents.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure TypeUnique Features
Ethyl 4-(4-pyridyl)acrylateAromatic acrylateSubstituted at the para position of pyridine
Ethyl 2-(2-pyridyl)acrylateAromatic acrylateSubstituted at the ortho position of pyridine
Mthis compoundMethyl ester of acrylateMethyl group instead of ethyl
Ethyl 2-(pyridin-2-yl)acetateEster with acetoxy groupDifferent functional group (acetoxy)

This table illustrates how this compound's unique meta-positioning on the pyridine ring differentiates it from other pyridine-substituted acrylates, influencing its reactivity and biological activity.

Properties

IUPAC Name

ethyl (E)-3-pyridin-3-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEQSBWGIODYPE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905036
Record name Ethyl-3-pyridine acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28447-17-8
Record name Ethyl-3-pyridine acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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